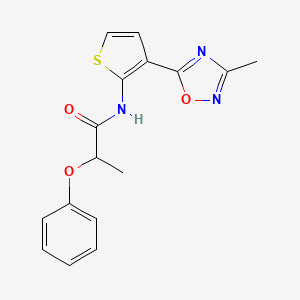

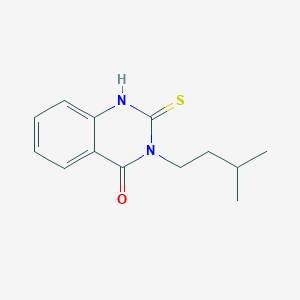

![molecular formula C26H29NO5 B2703277 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid CAS No. 2230802-91-0](/img/structure/B2703277.png)

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid, commonly known as Fmoc-protected piperidine acid, is a chemical compound used in scientific research. It is a derivative of piperidine and is widely used in the synthesis of peptides and proteins.

Aplicaciones Científicas De Investigación

Oxyfunctionalization of Ketones

4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, derived from the corresponding 1-piperidinyloxyl radical and chlorine gas, utilized as an oxyfunctionalizing reagent for various enolizable ketones, demonstrates the chemical's role in facilitating regioselective α- or γ-oxygenated carbonyl compounds. This process occurs at ambient temperature, yielding moderate to good outcomes. Notably, the stereoselective oxyfunctionalization of (+)-carvone and (−)-carvone has been achieved, leading to specific cis-products (Ren, Liu, & Guo, 1996).

Synthesis and Photoluminescence of Coordination Polymers

The synthesis of 2D coordination polymers, incorporating the drug ligand Enoxacin, highlights another application. These polymers exhibit strong blue fluorescence upon UV light irradiation at room temperature, illustrating the compound's utility in the development of materials with specific photoluminescence properties (Yu et al., 2006).

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been used to protect hydroxy-groups in synthesis, showcasing the compound's importance in chemical synthesis, particularly in peptide synthesis where selective deprotection is required. This method allows for the removal of the Fmoc group under mild conditions, preserving the integrity of other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Catalysis and Chemical Transformations

In the realm of catalysis, 2-iodoxybenzenesulfonic acid has demonstrated exceptional activity as a catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with Oxone. This application underscores the potential of compounds related to 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid in facilitating efficient and selective chemical transformations (Uyanik, Akakura, & Ishihara, 2009).

Propiedades

IUPAC Name |

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c28-24(29)26(11-15-31-16-12-26)18-9-13-27(14-10-18)25(30)32-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,18,23H,9-17H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLQANFRSQWMIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCOCC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

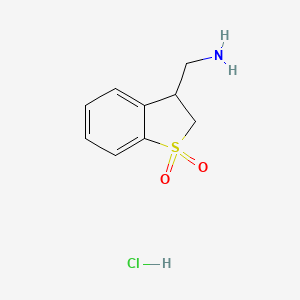

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2703201.png)

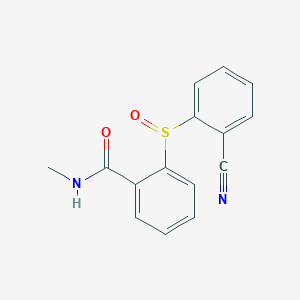

![(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B2703203.png)

![N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2703205.png)

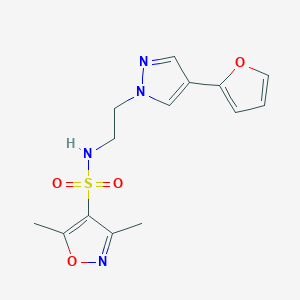

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2703212.png)

![6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2703217.png)